molecular formula C16H16ClNO4S B7463222 4-chloro-3-methylsulfonyl-N-(2-phenoxyethyl)benzamide

4-chloro-3-methylsulfonyl-N-(2-phenoxyethyl)benzamide

Cat. No. B7463222
M. Wt: 353.8 g/mol
InChI Key: WOAIHPJKEAXXRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-3-methylsulfonyl-N-(2-phenoxyethyl)benzamide, also known as CMSEB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CMSEB is a benzamide derivative that has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been studied extensively. In

Mechanism of Action

The mechanism of action of 4-chloro-3-methylsulfonyl-N-(2-phenoxyethyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 4-chloro-3-methylsulfonyl-N-(2-phenoxyethyl)benzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It has also been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
4-chloro-3-methylsulfonyl-N-(2-phenoxyethyl)benzamide has been shown to have several biochemical and physiological effects. In addition to its antitumor and antimicrobial activity, 4-chloro-3-methylsulfonyl-N-(2-phenoxyethyl)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. Furthermore, 4-chloro-3-methylsulfonyl-N-(2-phenoxyethyl)benzamide has been shown to have antioxidant activity, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

4-chloro-3-methylsulfonyl-N-(2-phenoxyethyl)benzamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized using standard laboratory techniques. It also exhibits a broad range of biological activities, making it a versatile tool for studying various biological processes. However, there are also limitations to the use of 4-chloro-3-methylsulfonyl-N-(2-phenoxyethyl)benzamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions used.

Future Directions

There are several future directions for research on 4-chloro-3-methylsulfonyl-N-(2-phenoxyethyl)benzamide. One area of focus could be the development of more potent and selective analogs of 4-chloro-3-methylsulfonyl-N-(2-phenoxyethyl)benzamide for use as anticancer agents. Another area of research could be the identification of the molecular targets of 4-chloro-3-methylsulfonyl-N-(2-phenoxyethyl)benzamide and the elucidation of its mechanism of action. Additionally, the potential use of 4-chloro-3-methylsulfonyl-N-(2-phenoxyethyl)benzamide as an antimicrobial and anti-inflammatory agent could be explored further. Overall, 4-chloro-3-methylsulfonyl-N-(2-phenoxyethyl)benzamide has shown great promise as a tool for scientific research, and further studies are needed to fully understand its potential applications.

Synthesis Methods

4-chloro-3-methylsulfonyl-N-(2-phenoxyethyl)benzamide has been synthesized using several methods, including the reaction of 4-chloro-3-methylsulfonylbenzoic acid with 2-phenoxyethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). Another method involves the reaction of 4-chloro-3-methylsulfonylbenzoic acid with 2-phenoxyethanol in the presence of a dehydrating agent such as thionyl chloride. Both methods yield 4-chloro-3-methylsulfonyl-N-(2-phenoxyethyl)benzamide as a white crystalline solid with a melting point of around 138-140°C.

Scientific Research Applications

4-chloro-3-methylsulfonyl-N-(2-phenoxyethyl)benzamide has been used in scientific research for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. 4-chloro-3-methylsulfonyl-N-(2-phenoxyethyl)benzamide has been found to exhibit antitumor activity by inhibiting the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents. Furthermore, 4-chloro-3-methylsulfonyl-N-(2-phenoxyethyl)benzamide has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines.

properties

IUPAC Name

4-chloro-3-methylsulfonyl-N-(2-phenoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4S/c1-23(20,21)15-11-12(7-8-14(15)17)16(19)18-9-10-22-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOAIHPJKEAXXRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)C(=O)NCCOC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-3-methylsulfonyl-N-(2-phenoxyethyl)benzamide

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